molecular formula C10H11NO B8623884 2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine

2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine

Cat. No.: B8623884
M. Wt: 161.20 g/mol
InChI Key: LCAASIZLDKWUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene

InChI

InChI=1S/C10H11NO/c1-2-4-8-7(3-1)9-5-11-6-10(8)12-9/h1-4,9-11H,5-6H2

InChI Key

LCAASIZLDKWUAX-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3C(O2)CN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulfonic acid 3-methanesulfonyloxymethyl-1,3-dihydro-isobenzofuran-1-ylmethyl ester (12.1 g, 36 mmol) and conc. NH4OH (50 mL) was dissolved in acetonitrile (100 mL) and heated at 100° C. in a sealed vessel for 2 h. The reaction was then cooled, adjusted to pH 5-6 with 1 N HCl and extracted with diethyl ether (100 mL). The aqueous layer was then basified with 10 N NaOH and extracted with diethyl ether (2×100 mL). The later organic layer was dried over MgSO4, filtered, concentrated and purified with silica gel chromatography (0-15% MeOH in CH2Cl2) to obtain 12-Oxa-10-aza-tricyclo[6.3.1.0*2,7*]dodeca-2,4,6-triene as a brown, viscous oil (5.1 g, 88%). MS (m/e) 162 (M+1); HPLC (93%)
Name
Methanesulfonic acid 3-methanesulfonyloxymethyl-1,3-dihydro-isobenzofuran-1-ylmethyl ester
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
88%

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